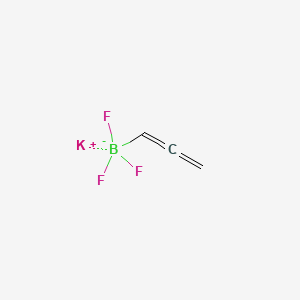

Potassium propa-1,2-dienyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium propa-1,2-dienyltrifluoroborate is an organoboron compound with the molecular formula C3H3BF3K. It is commonly used as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium propa-1,2-dienyltrifluoroborate can be synthesized through a two-step process:

Reaction of Propene with Boron Trifluoride: Propene is reacted with boron trifluoride in an appropriate solvent to form propa-1,2-dienyltrifluoroborate.

Formation of Potassium Salt: The resulting propa-1,2-dienyltrifluoroborate is then reacted with potassium hydroxide to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Potassium propa-1,2-dienyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound.

Aplicaciones Científicas De Investigación

Potassium propa-1,2-dienyltrifluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It can be used in the synthesis of biologically active compounds.

Medicine: It is employed in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of various chemicals and materials

Mecanismo De Acción

The mechanism by which potassium propa-1,2-dienyltrifluoroborate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium propa-1,2-dienylborate

- Potassium propa-1,2-dienylfluoroborate

- Potassium propa-1,2-dienylchloroborate

Uniqueness

Potassium propa-1,2-dienyltrifluoroborate is unique due to its stability and reactivity, which make it a versatile reagent in organic synthesis. Its trifluoroborate group provides distinct reactivity compared to other borate compounds, allowing for a wider range of chemical transformations .

Actividad Biológica

Potassium propa-1,2-dienyltrifluoroborate is an organoboron compound that has garnered significant attention in both organic synthesis and biological applications. Its unique properties enable it to serve as a versatile reagent in various chemical reactions, particularly in the synthesis of bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its trifluoroborate group, which enhances its stability and reactivity. This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The mechanism involves the formation of a boronate complex with palladium catalysts, enabling the transfer of the dienyl group to electrophiles to form new carbon-carbon bonds .

Applications in Biological Research

Modification of Biomolecules : One of the key applications of this compound is in the modification of biomolecules. It has been employed to study various biological pathways and interactions by labeling biomolecules for tracking and analysis.

Drug Development : The compound plays a crucial role in the synthesis of new therapeutic agents. Its ability to form stable intermediates allows for the development of complex organic molecules that exhibit biological activity . For instance, it has been used in synthesizing compounds with anti-inflammatory and anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in biological applications:

-

Cross-Coupling Reactions : A study demonstrated that potassium vinyltrifluoroborate could be effectively utilized in palladium-catalyzed cross-coupling reactions with aryl electrophiles, yielding compounds with potential pharmacological activity . The optimization of reaction conditions resulted in moderate to good yields across various functional groups.

Catalyst System Yield (%) Functional Group Tolerance PdCl₂(dppf)·CH₂Cl₂ 63 Electron-rich groups Pd(OAc)₂ + PPh₃ 72 Electron-deficient groups PdCl₂(CN)₂ + PPh₃ 69 Mixed functional groups - Biological Activity : In another study, this compound was utilized to synthesize oxazinoindolones, which exhibited significant anti-inflammatory properties. The research indicated that these compounds could serve as potential leads for drug development targeting inflammatory diseases .

- Real-World Applications : Research utilizing real-world data has shown that modifications involving this compound can enhance therapeutic strategies for various conditions. For example, its application in colorectal cancer treatments demonstrated improved outcomes when integrated into existing therapeutic regimens .

Propiedades

InChI |

InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAQRYYEMVXCEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C=C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655185 |

Source

|

| Record name | Potassium trifluoro(propadienyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201899-21-9 |

Source

|

| Record name | Borate(1-), trifluoro-1,2-propadien-1-yl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201899-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(propadienyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.